![molecular formula C15H21N B2955811 [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287312-54-1](/img/structure/B2955811.png)
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as IBPM, is a synthetic compound that has been studied for its potential applications in scientific research. IBPM belongs to the class of compounds known as phenylcyclohexylamines, which also includes drugs such as ketamine and phencyclidine. IBPM has been found to have unique properties that make it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves its interaction with the NMDA receptor in the brain. This receptor plays a key role in the regulation of synaptic plasticity, which is the ability of neurons to change and adapt in response to stimuli. [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been found to bind to a specific site on the NMDA receptor, known as the PCP site, which is also the site of action for other phenylcyclohexylamines such as ketamine and phencyclidine.
Effets Biochimiques Et Physiologiques
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been found to produce a range of biochemical and physiological effects in animal models. These effects include alterations in neurotransmitter release, changes in synaptic plasticity, and alterations in brain activity. [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been found to produce analgesic effects in animal models, suggesting that it may have potential applications in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has several advantages as a research tool. It has been found to have unique properties that make it a promising candidate for use in various research applications. However, there are also limitations to its use. [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a synthetic compound that has not been extensively studied in humans, and its safety and toxicity profile are not well understood. Additionally, [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a controlled substance in many countries, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of research involves the study of its potential applications in the treatment of pain. [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been found to produce analgesic effects in animal models, and further research is needed to determine its potential as a pain medication. Another area of research involves the study of its effects on brain activity and its potential applications in the treatment of psychiatric disorders such as depression and anxiety. Overall, [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a promising compound that has the potential to advance our understanding of the brain and its functions.
Méthodes De Synthèse
The synthesis of [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multi-step process that has been described in detail in scientific literature. One method involves the reaction of 1-bicyclo[1.1.1]pentan-1-amine with 4-bromo-2-propan-2-ylphenol in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound 3-(4-bromo-2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentan-1-amine, which is then reacted with sodium borohydride to yield [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Applications De Recherche Scientifique
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. One area of research involves the study of [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine's mechanism of action and its effects on the brain. [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been found to interact with a specific type of receptor in the brain known as the N-methyl-D-aspartate (NMDA) receptor. This interaction has been shown to produce a range of effects on brain activity, including alterations in synaptic plasticity and changes in neurotransmitter release.
Propriétés
IUPAC Name |
[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-11(2)12-3-5-13(6-4-12)15-7-14(8-15,9-15)10-16/h3-6,11H,7-10,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFJSVVDXVCDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2955729.png)
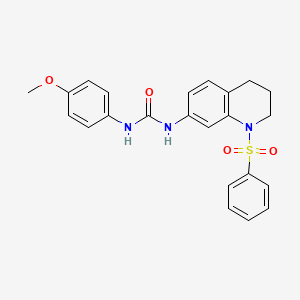
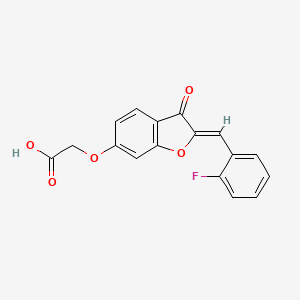
![Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2955733.png)
![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2955737.png)
![N-[(4-fluorophenyl)methyl]-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2955738.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2955739.png)
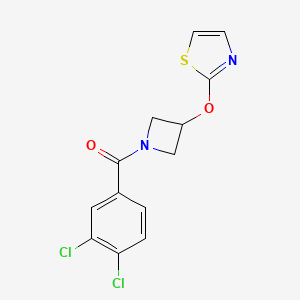
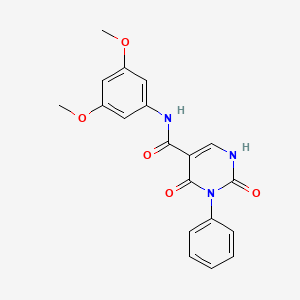
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2955743.png)

![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)
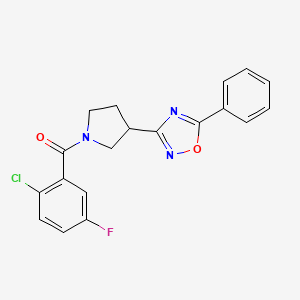
![N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2955751.png)